Product packaging for Landiolol, (2S,4R)-(Cat. No.:CAS No. 133242-29-2)

Landiolol, (2S,4R)-

Cat. No.: B8818657
CAS No.: 133242-29-2
M. Wt: 509.6 g/mol
InChI Key: WMDSZGFJQKSLLH-UNMCSNQZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Landiolol, (2S,4R)-, is an ultra-short-acting and highly cardioselective β1-adrenergic receptor antagonist . As a pure S-enantiomer, this compound exhibits a high β1-selectivity (β1/β2-ratio = 255), which is approximately 8-fold greater than that of esmolol . Its primary research applications focus on the study of tachyarrhythmias, including atrial fibrillation and flutter, as well as non-compensatory sinus tachycardia . The value of Landiolol for physiological and pharmacological research stems from its unique pharmacokinetic and pharmacodynamic profile . It has an extremely short elimination half-life of approximately 3 to 4 minutes and achieves a rapid onset of action . It is rapidly metabolized in the plasma by pseudocholinesterases and carboxylesterases, yielding inactive metabolites . From a functional perspective, Landiolol produces potent negative chronotropic effects (heart rate reduction) with notably weaker negative inotropic effects (reduced contractility) and a limited impact on blood pressure compared to other beta-blockers . This makes it a particularly useful research tool for investigating heart rate control in models where maintaining hemodynamic stability is critical. Its research utility has been demonstrated in diverse areas, including perioperative settings, cardiac surgery, septic shock, and emergency medicine . The molecular formula of Landiolol free base is C25H39N3O8, and it is typically supplied as the hydrochloride salt (CAS 144481-98-1) .

Properties

CAS No.

133242-29-2

Molecular Formula

C25H39N3O8

Molecular Weight

509.6 g/mol

IUPAC Name

[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate

InChI

InChI=1S/C25H39N3O8/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31)/t20-,22-/m0/s1

InChI Key

WMDSZGFJQKSLLH-UNMCSNQZSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@H](CNCCNC(=O)N3CCOCC3)O)C

Canonical SMILES

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C

Origin of Product

United States

Stereochemical Characterization and Significance

Absolute Stereochemistry of (2S,4R)-Landiolol

The chemical structure of Landiolol (B1674458) contains two chiral centers, which are carbon atoms bonded to four different groups. The specific spatial orientation of these groups determines the absolute stereochemistry of each center, designated as either 'R' (rectus) or 'S' (sinister) according to the Cahn-Ingold-Prelog priority rules.

The isomer in focus, (2S,4R)-Landiolol, is one of the four stereoisomers of Landiolol. geneesmiddeleninformatiebank.nl Its systematic IUPAC name is [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[[2-(morpholinylcarbonyl)amino]ethyl]amino]propoxy]phenyl]propanoate. nih.gov This nomenclature precisely defines the configuration at each chiral center:

The (2S) designation refers to the stereocenter in the propoxy side chain, specifically the carbon atom bearing the hydroxyl (-OH) group.

The (4R) designation refers to the stereocenter within the 2,2-dimethyl-1,3-dioxolane (B146691) ring.

It is critical to distinguish this specific isomer from the therapeutically active form of the drug, which is the (2S, 4S)-stereoisomer. drugbank.comfda.gov The (2S,4R)-Landiolol is therefore a diastereomer of the active pharmaceutical ingredient. Diastereomers are stereoisomers that are not mirror images of each other and possess distinct physical and chemical properties.

Table 1: Properties of (2S,4R)-Landiolol

Property Value Source
IUPAC Name [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[[2-(morpholinylcarbonyl)amino]ethyl]amino]propoxy]phenyl]propanoate nih.gov
Molecular Formula C25H39N3O8 nih.gov
Molecular Weight 509.6 g/mol nih.gov
CAS Number 133242-29-2 nih.gov

| Canonical SMILES | CC1(OCC@@HCOC(=O)CCC2=CC=C(C=C2)OCC@HO)C | nih.gov |

Chirality and Enantiomeric Purity in Drug Development

The stereochemistry of a drug molecule is a fundamental aspect of its development, as the biological environment (such as receptors, enzymes, and other proteins) is itself chiral. researchgate.netcymitquimica.com The interaction between a drug and its biological target is highly dependent on the three-dimensional fit, similar to a key fitting into a lock. Consequently, different stereoisomers of a chiral drug can exhibit significant differences in their pharmacological activity, metabolism, and toxicity.

For the class of drugs known as β-blockers, to which Landiolol belongs, the therapeutic activity typically resides predominantly in the S-enantiomer of the aryloxypropanolamine side chain. nih.govmdpi.com The potency ratio between the S- and R-enantiomers can be substantial; for instance, S-propranolol is reported to be 100 times more potent than its R-enantiomer. nih.govmdpi.com

The development of a single, highly pure stereoisomer is therefore a primary goal in modern pharmacology. The presence of other, less active or inactive isomers (known as isomeric ballast) can contribute to undesirable side effects or a different metabolic profile without adding therapeutic benefit. newdrugapprovals.org In the case of Landiolol, the pure S-enantiomer is believed to be associated with fewer hypotensive side effects. newdrugapprovals.org

Achieving high enantiomeric and diastereomeric purity is a critical quality attribute for the final drug substance. google.com Manufacturing processes are designed to be highly enantioselective to produce the desired isomer with exceptional purity, often achieving levels greater than 99.8%. newdrugapprovals.orggoogle.com This ensures a consistent and predictable pharmacological response and minimizes potential risks associated with other stereoisomers.

Methods for Stereochemical Elucidation and Purity Assessment

A suite of sophisticated analytical techniques is employed to definitively determine the absolute configuration of chiral molecules and to quantify the purity of the desired stereoisomer.

Stereochemical Elucidation The unambiguous determination of a molecule's absolute stereochemistry is crucial.

Single-Crystal X-ray Crystallography : This is considered the gold standard for determining the three-dimensional structure of a crystalline compound. It provides a definitive confirmation of the absolute configuration of the chiral centers in the molecule. geneesmiddeleninformatiebank.nl The correct stereochemistry of Landiolol has been demonstrated using this method. geneesmiddeleninformatiebank.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy : Advanced NMR techniques, including 1D (¹H and ¹³C) and 2D experiments, are powerful tools for elucidating molecular structure and stereochemistry. researchgate.net These methods help to confirm the connectivity of atoms and can provide information about their spatial relationships, which is vital for analyzing the structures of Landiolol and its related impurities. researchgate.netacs.org

Purity Assessment Assessing the enantiomeric and diastereomeric purity is a routine part of quality control in drug manufacturing.

High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is the most widely used method for separating and quantifying stereoisomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, causing them to travel through the chromatography column at different rates and thus be separated. google.com

Chiral Stationary Phases (CSPs) : Various CSPs are effective for the separation of Landiolol isomers. Polysaccharide-based columns, such as those coated with cellulose (B213188) or amylose (B160209) derivatives, are commonly used. google.comshhanking.com For example, a method using a cellulose-three (4-methyl benzoic acid ester) stationary phase has been developed to separate the optical isomers of Landiolol hydrochloride. google.com Another method utilizes a CHIRALPAK® IF column for effective separation. chiraltech.com

The table below summarizes examples of chromatographic conditions used for the chiral separation of Landiolol isomers.

Table 2: Example HPLC Conditions for Landiolol Isomer Separation

Parameter Condition 1 Condition 2
Chiral Column Silica (B1680970) gel coated with cellulose-three (4-methyl benzoate) YMC CHIRAL ART Cellulose SB
Mobile Phase n-Hexane / Isopropanol (B130326) / Diethylamine (70-90 : 10-30 : 0.02-0.5) A: Acetonitrile (B52724); B: 0.1% Formic acid in water (Gradient)
Detection Wavelength 200-240 nm 220 nm
Column Temperature 20-40 °C 30 °C
Flow Rate 0.5-2.0 mL/min 1.2 mL/min

| Source | google.com | shhanking.com |

Synthetic Methodologies and Chemical Derivatization

General Synthetic Pathways

The synthesis of Landiolol (B1674458) is a multi-step process that has evolved to improve efficiency, yield, and stereochemical purity.

Multi-step Synthesis Approaches

The foundational synthesis of Landiolol involves several key transformations. A common pathway begins with the esterification of 3-(4-hydroxyphenyl)propionic acid. newdrugapprovals.orgchemicalbook.com This starting material is reacted with a chiral building block, (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol or its derivatives like (S)-2,2-dimethyl-1,3-dioxolan-4-ylmethyl chloride, to form the ester intermediate, (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate. newdrugapprovals.orgchemicalbook.com

The subsequent step involves the etherification of the phenolic hydroxyl group. This is typically achieved by reacting the ester intermediate with a chiral epoxide synthon. Early syntheses utilized expensive and less accessible reagents like (S)-epibromohydrin or (S)-glycidyl nosylate (B8438820) in the presence of a base such as potassium carbonate. newdrugapprovals.orggoogle.comgoogleapis.com This reaction yields a key epoxide intermediate, which possesses the necessary stereocenter for the subsequent step. newdrugapprovals.org

StepReactantsKey Reagents/SolventsProductReported Yield
Esterification 3-(4-hydroxyphenyl)propionic acid, (S)-2,2-dimethyl-1,3-dioxolan-4-ylmethyl chlorideDMSO(S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate57% newdrugapprovals.orgchemicalbook.com
Etherification (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate, (S)-epibromohydrinK₂CO₃, Acetone (B3395972)Epoxide Intermediate76.2% newdrugapprovals.orggoogle.com
Epoxide Opening Epoxide Intermediate, N-(2-aminoethyl)morpholine-4-carboxamideAcetonitrile (B52724), K₂CO₃, KILandiolol43.3% google.comgoogleapis.com

Industrial Feasibility Considerations

For the large-scale industrial production of Landiolol, several factors must be considered to ensure the process is cost-effective, safe, and environmentally sustainable. Early synthetic routes were often hampered by the high cost and limited commercial availability of chiral synthons like (S)-epibromohydrin and (S)-glycidyl nosylate. google.comgoogleapis.com This has driven the development of alternative strategies that utilize more economical starting materials.

The choice of solvents is a critical aspect of industrial synthesis. While solvents like dimethyl sulfoxide (B87167) (DMSO), acetone, and acetonitrile are commonly used, some processes have employed chlorinated solvents such as chloroform, which are less desirable from an environmental and safety perspective. newdrugapprovals.orggoogle.comgoogleapis.com Modern approaches aim to minimize or eliminate the use of such hazardous solvents. patsnap.com

Purification methods are another key consideration. Early syntheses often required chromatographic purification for both intermediate compounds and the final Landiolol product. google.comgoogleapis.comgoogleapis.com Chromatography is a costly and time-consuming technique that is not well-suited for large-scale manufacturing. patsnap.com Consequently, newer processes have been developed to avoid intermediate isolation and to yield a final product that can be purified by crystallization. newdrugapprovals.orgpatsnap.com The final product is typically converted to its hydrochloride salt and crystallized from solvents like isopropanol (B130326) or acetone to achieve high purity. newdrugapprovals.orggoogle.com However, some purification methods, such as those involving specific biphasic mixtures for extraction, have been noted as suboptimal for industrial scale-up. googleapis.com The use of phase transfer catalysis has also been explored to shorten reaction times, further enhancing industrial feasibility. lookchem.com

Stereoselective Synthesis Strategies

Achieving the correct stereochemistry at the two chiral centers of Landiolol is paramount. geneesmiddeleninformatiebank.nl Stereoselective synthesis strategies, particularly those involving catalysis and kinetic resolution, are crucial for an efficient process.

Enantioselective Catalysis in Landiolol Synthesis

Enantioselective catalysis offers an elegant solution to establishing the required stereochemistry, often allowing the use of inexpensive racemic starting materials. A significant advancement in Landiolol synthesis involves the reaction of the intermediate (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate with a racemic epoxide, such as epichlorohydrin, in the presence of a chiral catalyst. google.comgoogleapis.com

This process typically employs a metal-based catalyst complexed with a chiral ligand. Cobalt-salen complexes, particularly (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino cobalt, have proven to be highly effective. google.comgoogleapis.com The activity of these catalysts is often enhanced by the addition of a polar activator, such as 4-nitrobenzoic acid. newdrugapprovals.orggoogle.comgoogleapis.com The catalyst preferentially facilitates the reaction of one enantiomer of the epoxide, leading to the formation of the desired stereoisomer of the subsequent intermediate with high enantiomeric excess. google.com

Catalyst SystemDescription
Catalyst Metal-based, e.g., cobalt, manganese, aluminum. google.comgoogleapis.com A preferred example is (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino cobalt. newdrugapprovals.org
Chiral Ligand Enantiopure chelating ligand, typically a salen ligand such as (R,R)-Bis(3,5-di-tert-butylsalicylidene)-1,2-ciclohexanediamine. google.comgoogleapis.com
Activator Polar compound, e.g., a carboxylic acid (4-nitrobenzoic acid), an ionic salt (cobalt chloride), or a multi-fluorinated compound. google.comgoogleapis.com

Kinetic Resolution Techniques

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org In the context of Landiolol synthesis, enantioselective catalysis functions as a kinetic resolution of the racemic epoxide starting material (e.g., epichlorohydrin). google.comgoogleapis.com

Chemical Modifications and Analog Synthesis

The chemical structure of Landiolol has been a subject of modification to explore structure-activity relationships and develop new compounds. Landiolol itself was designed through the structural modification of an earlier β-blocker, esmolol (B25661), to enhance its cardioselectivity.

Research into Landiolol analogs has explored the impact of altering different parts of the molecule. cabidigitallibrary.org The ester group in the Landiolol molecule is a key site for metabolism, undergoing hydrolysis by plasma esterases to form inactive metabolites. researchgate.net This understanding allows for targeted modifications. For example, replacing the ester linkage or altering the side chains could modulate the pharmacokinetic and pharmacodynamic properties of the resulting analogs. cabidigitallibrary.org

The synthesis of these analogs often follows similar chemical principles to the synthesis of Landiolol itself, involving the reaction of substituted phenols with epoxides and various amines. cabidigitallibrary.org During the development and production of Landiolol, process impurities have been identified, some of which are structurally related derivatives of the parent compound, providing further insight into the reactivity of the molecule and potential pathways for analog synthesis. researchgate.net

Design Principles for Derivatives (e.g., "Soft Drug" Concept)

Landiolol is a prime example of a compound developed using the "soft drug" design concept. researchgate.net Soft drugs are therapeutically active compounds intentionally designed to undergo predictable and controlled metabolism into inactive, non-toxic metabolites after exerting their desired pharmacological effect. researchgate.netgoogle.comgoogleapis.com This approach is a key part of retrometabolic drug design, which integrates metabolic considerations from the very beginning of the design process to improve the therapeutic index (the ratio of a drug's toxic dose to its effective dose). geneesmiddeleninformatiebank.nlmdpi.com

The core principle behind Landiolol's design as a soft drug is the incorporation of a metabolically vulnerable moiety—specifically, an ester group—into its chemical structure. google.comgeneesmiddeleninformatiebank.nl This ester linkage is intentionally placed in a position that is susceptible to rapid hydrolysis by ubiquitous enzymes in the body, such as pseudocholinesterases and carboxylesterases found in the plasma. ingentaconnect.com This enzymatic action cleaves the ester bond, leading to a one-step, predictable metabolic deactivation. researchgate.net

The hydrolysis of Landiolol results in the formation of an inactive carboxylic acid metabolite (M1) and an alcohol component. The introduction of a negatively charged acidic group significantly reduces the metabolite's ability to bind to the target β1-adrenergic receptors, ensuring its inactivity. google.commdpi.com This rapid, controlled inactivation is what confers upon Landiolol its characteristic ultra-short duration of action. The design was a modification of the chemical structure of an earlier soft β-blocker, esmolol, with the goal of achieving higher cardioselectivity and greater potency without extending the duration of action. newdrugapprovals.org

Synthesis of Structurally Related Compounds for Comparative Studies

The development of Landiolol and the understanding of its structure-activity relationship (SAR) have been informed by the synthesis and evaluation of structurally related compounds. A key comparison is with esmolol, another ultra-short-acting β-blocker from which Landiolol's design was evolved. newdrugapprovals.org While both are soft drugs, Landiolol is a pure (S,S)-enantiomer, whereas esmolol is a racemic mixture. This stereochemical difference is a critical aspect of its design for enhanced selectivity. ingentaconnect.comnih.gov

To explore and optimize the properties of soft β-blockers, various analogues have been synthesized for comparative analysis. For instance, studies have involved the synthesis of new derivatives of β-adrenergic receptor blocking phenoxyaminopropanols. google.com In one such study, the structure of a parent molecule was modified by inserting an ester group between the aromatic and amine parts of the connecting chain, creating two series of 3-alkylamino-1-(4-carbalkoxyaminobenzoylpropan-2-ols). google.com

A general synthetic approach for such analogues involves a multi-step process:

Preparation of 4-carbalkoxyaminobenzoic acids via the reaction of 4-aminobenzoic acid with the appropriate chloroformates. google.com

Conversion of these acids into their corresponding acid chlorides. google.com

Reaction of the acid chlorides with 1-chloro-2,3-epoxypropane to yield the key epoxide intermediate. google.com

Finally, the epoxide ring is opened by reacting it with various amines (e.g., isopropylamine, tert-butylamine) to produce the final target compounds. google.com

These synthetic efforts allow for the systematic evaluation of how structural modifications—such as altering the length of the alkyl chain on the ester or amine groups—affect pharmacological activity and selectivity, thereby refining the understanding of the SAR for this class of compounds. google.com Another research effort focused on designing and synthesizing novel 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates as soft analogues of aryloxyaminopropanols to investigate potential dual-acting antihypertensive agents.

Impurity Profiling and Synthesis

Identification and Characterization of Synthesis Byproducts

Impurity profiling is a critical aspect of pharmaceutical development to ensure the quality and safety of the active pharmaceutical ingredient (API). For Landiolol hydrochloride, impurities can originate from various sources within the manufacturing process, including unreacted starting materials, chemical derivatives of raw materials, synthesis by-products, and degradation products. newdrugapprovals.org

Regulatory assessments have confirmed that impurities are monitored and controlled within specified limits. An increase in related substances has been observed under long-term storage conditions, highlighting the importance of stability studies. Genotoxicity of impurities has been assessed using methods like the Ames test and in silico structure-activity relationship analysis.

Advanced analytical techniques are employed for the identification and characterization of these byproducts. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for detecting and quantifying impurities during process quality control. For example, during the development of Landiolol, an unknown impurity peak, consistently appearing between 0.05% and 0.15%, was detected by HPLC and LC-MS analysis. This impurity exhibited a molecular mass of m/z 887. Through extensive analysis using fragmentation patterns in LC-MS and two-dimensional NMR experiments, the structure of this specific impurity was elucidated.

Some known impurities that are monitored include:

Landiolol Impurity 1 : Chemically identified as 2,3,4,5,6-pentahydroxyhexyl 3-(4-((S)-2-hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl)propanoate.

Unnamed Impurity (m/z 887) : Identified as [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-{4-[(2S)-2-hydroxy-3-(3-{4-[(2S)-2-hydroxy-3-[(2-{[(morpholin-4-yl)carbonyl]amino}ethyl)amino]propoxy]phenyl}-N-(2-{[(morpholin-4-yl)carbonyl]amino}ethyl)propanamido)propoxy]phenyl}propanoate.

Synthetic Routes to Known or Potential Impurities

A specific synthetic route has been developed for a degradation impurity of Landiolol, referred to as "Impurity I". newdrugapprovals.org This impurity was observed to form when Landiolol hydrochloride freeze-dried powder was subjected to stress conditions (60°C for 10 days). newdrugapprovals.org The synthesis of this impurity is achieved through the following steps:

Preparation of Landiolol Free Base : Landiolol hydrochloride is dissolved in water. An alkali, such as sodium bicarbonate, is added to neutralize the hydrochloride salt and liberate the free base of Landiolol. The free base is then extracted using an organic solvent like ethyl acetate (B1210297). newdrugapprovals.org

Thermal Reaction : The resulting oily Landiolol free base is heated to approximately 120°C under vacuum and stirred for several hours (e.g., 4 hours). newdrugapprovals.org This thermal stress induces the formation of the impurity.

Purification : The reaction mixture is then cooled, dissolved in a solvent such as dichloromethane, and purified using silica (B1680970) gel column chromatography with an eluent system like dichloromethane/ethyl acetate to isolate the pure impurity. newdrugapprovals.org

This targeted synthesis allows for the generation of a sufficient quantity of the impurity for full structural characterization and for use as a reference standard in analytical methods. newdrugapprovals.org Similarly, to identify the impurity with m/z 887, a potential derivative with the same molecular mass was intentionally synthesized to allow for proper spectral comparison and confirmation. The synthesis of key intermediates, such as N-(2-aminoethyl)-4-morpholine formamide (B127407) oxalate, is also a critical step where byproducts can form, necessitating process control to ensure the purity of the final API.

Data Tables

Table 1: Key Design Principles of Landiolol as a Soft Drug

Design Principle Implementation in Landiolol Consequence
Soft Drug Concept Designed as a close analog of a lead compound (esmolol) that is active and metabolically labile. googleapis.comgeneesmiddeleninformatiebank.nl Predictable pharmacology and toxicology.
Metabolically Sensitive Moiety Incorporation of an ester linkage in the molecule's side chain. google.commdpi.com Provides a specific, vulnerable spot for metabolic attack.
Controlled Metabolism Rapid, one-step hydrolysis by plasma and tissue esterases. researchgate.net Ultra-short duration of action (half-life of ~4 minutes). newdrugapprovals.org

| Inactive Metabolites | Metabolism yields a carboxylic acid (M1) and an alcohol fragment. | Avoidance of prolonged pharmacological effects or toxicity from metabolites. |

Table 2: Summary of a Synthetic Route for a Landiolol Impurity

Step Procedure Reagents/Conditions Purpose
1 Liberation of Free Base Landiolol HCl, Water, Sodium Bicarbonate, Ethyl Acetate. newdrugapprovals.org To prepare the reactive form of the drug for the subsequent step.
2 Impurity Formation Landiolol free base (neat), ~120°C, vacuum, 4 hours. newdrugapprovals.org To thermally induce the formation of the degradation impurity.

| 3 | Purification | Silica Gel Column Chromatography. newdrugapprovals.org | To isolate the impurity from the reaction mixture for characterization. |

Receptor Binding Kinetics and Molecular Mechanisms

Landiolol's therapeutic actions are a direct consequence of its interaction with β1-adrenergic receptors, leading to competitive antagonism and modulation of downstream signaling pathways.

1 Competitive Antagonism at Beta-1 Adrenoceptors

Landiolol functions as a competitive antagonist at β1-adrenergic receptors. nih.govmdpi.com This means it reversibly binds to the receptors, competing with endogenous catecholamines such as epinephrine (B1671497) and norepinephrine (B1679862). nih.govmdpi.com By occupying the receptor binding sites, Landiolol prevents the normal physiological response to sympathetic stimulation, which includes increases in heart rate and myocardial contractility. patsnap.comdrugbank.com Its action is dose-dependent, and due to its ultra-short half-life, the antagonistic effects can be precisely controlled and rapidly reversed upon cessation of administration. patsnap.com

2 Modulation of Intracellular Signaling Pathways (e.g., Gs Protein, cAMP)

The binding of an agonist to a β1-adrenergic receptor typically activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). nih.govfortunejournals.com This increase in cAMP activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins that ultimately increase heart rate and contractility. nih.gov As a competitive antagonist, Landiolol blocks the initial step of this cascade by preventing agonist binding. nih.gov This leads to a reduction in Gs protein activation and a subsequent decrease in intracellular cAMP levels, thereby attenuating the downstream signaling that mediates the chronotropic and inotropic effects of catecholamines. nih.govdrugbank.com Some research suggests that at high concentrations, Landiolol may exhibit a very slight partial agonistic effect, or "biased agonism," through the β-arrestin pathway, which is distinct from the G-protein signaling pathway. researchgate.net

Molecular Pharmacology and Receptor Interaction Dynamics

3 Influence on Adrenergic Receptor Dimer Functionality and Inotropy

Recent research has shed light on the complex role of Landiolol (B1674458) in modulating the function of β1-adrenergic receptor dimers and its unexpected effects on inotropy. In conditions such as acute heart failure, where high levels of circulating catecholamines can lead to negative cooperativity within β1-receptor dimers, Landiolol can paradoxically enhance inotropy. auctoresonline.orgfortunejournals.comfortuneonline.org

Negative cooperativity occurs when the binding of an agonist to one protomer of a receptor dimer decreases the binding affinity of the second protomer for the agonist. auctoresonline.orgfortunejournals.com In states of catecholamine excess, this can lead to a blunted inotropic response. fortunejournals.comfortuneonline.org Low concentrations of Landiolol can selectively occupy one protomer of the dimer, thereby reducing this negative cooperativity. researchgate.netfortunejournals.comfortuneonline.org This action can shift the receptor's response curve, resulting in a positive inotropic effect despite Landiolol being an antagonist. auctoresonline.orgfortunejournals.comfortuneonline.org This mechanism is particularly relevant in the context of acute decompensated heart failure, where Landiolol has been observed to improve cardiovascular status. auctoresonline.orgfortunejournals.comfortuneonline.org However, at higher concentrations, Landiolol's antagonistic effects become dominant, leading to a decrease in inotropy. fortunejournals.comfortuneonline.org

Non-Adrenergic Receptor Mediated Effects

Landiolol's distinct characteristics are highlighted by its lack of non-specific membrane effects and intrinsic stimulatory properties, which contributes to its favorable safety and efficacy profile.

Absence of Membrane-Stabilizing Activity

Landiolol does not exhibit membrane-stabilizing activity. wikipedia.orgdrugbank.comaop-health.commedscape.comoup.comgeneesmiddeleninformatiebank.nl This property, often seen with non-selective beta-blockers like propranolol (B1214883), is characterized by an anesthetic-like effect on the cardiac action potential. The absence of this activity with landiolol means it does not significantly interfere with ion channel function in the cardiac cell membrane outside of its targeted β1-receptor blockade. This specificity is a key factor in its clinical application, particularly in critically ill patients where maintaining myocardial stability is paramount. In vitro studies have consistently demonstrated this lack of membrane-stabilizing effect at clinically relevant concentrations. drugbank.comaop-health.commedscape.comoup.comgeneesmiddeleninformatiebank.nl

Absence of Intrinsic Sympathomimetic Activity (ISA)

Landiolol is devoid of intrinsic sympathomimetic activity (ISA). wikipedia.orgdrugbank.comaop-health.commedscape.comoup.comgeneesmiddeleninformatiebank.nl Beta-blockers with ISA can partially stimulate β-adrenergic receptors while simultaneously blocking the effects of more potent endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). This partial agonist activity can lead to an increase in heart rate and contractility at rest, which may be undesirable in certain clinical settings. Landiolol's pure antagonist nature at the β1-receptor ensures a predictable and consistent reduction in sympathetic tone without the confounding effects of partial agonism. wikipedia.orgdrugbank.comgeneesmiddeleninformatiebank.nl This lack of ISA has been confirmed in various in vitro and preclinical models. wikipedia.orgdrugbank.comaop-health.commedscape.comoup.comgeneesmiddeleninformatiebank.nl

Interaction with Biomimetic Membranes (e.g., Lipid Rafts, Mitochondrial Membranes)

Studies using biomimetic membranes have revealed that landiolol's effect on membrane fluidity is dependent on the membrane's composition. frontiersin.orgnih.gov

Lipid Rafts: Landiolol does not interact with or alter the fluidity of lipid raft model membranes. frontiersin.orgnih.govaboutscience.eu Lipid rafts are specialized membrane microdomains rich in cholesterol and sphingolipids that house various signaling proteins, including β2-adrenergic receptors. aboutscience.eumdpi.com Non-selective beta-blockers, such as propranolol and alprenolol, have been shown to increase the fluidity of these raft models. frontiersin.orgnih.govaboutscience.eu This fluidizing effect is thought to contribute to their non-selective blockade of β2-receptors. frontiersin.orgaboutscience.eu Landiolol's lack of interaction with lipid rafts is consistent with and enhances its high β1-selectivity, as it does not influence β2-receptor activity through membrane fluidization. frontiersin.orgnih.gov

Mitochondrial Membranes: In contrast to its effect on lipid rafts, landiolol has been shown to fluidize mitochondria-mimetic membranes. frontiersin.orgnih.gov This effect is also observed with both selective (esmolol) and non-selective (propranolol, alprenolol) beta-blockers, suggesting a common mechanism independent of β-receptor selectivity. frontiersin.orgnih.gov

DPPC Liposomal Membranes: Interestingly, landiolol and its inactive metabolite have been observed to decrease the fluidity of 1,2-dipalmitoylphosphatidylcholine (B195732) (DPPC) liposomal membranes. frontiersin.orgnih.govresearchgate.net This membrane-rigidifying effect is attributed to the morpholine (B109124) moiety in landiolol's structure but is considered unlikely to contribute to its clinical β1-blocking effect. frontiersin.orgnih.gov

The following table summarizes the effects of landiolol and other beta-blockers on the fluidity of different biomimetic membranes.

Drug ClassDrugLipid Raft Model MembranesMitochondria-Mimetic MembranesDPPC Liposomal Membranes
β1-Selective Landiolol No effect frontiersin.orgnih.govaboutscience.euIncreases fluidity frontiersin.orgnih.govDecreases fluidity frontiersin.orgnih.govresearchgate.net
β1-Selective Esmolol (B25661)No effect frontiersin.orgnih.govaboutscience.euIncreases fluidity frontiersin.orgnih.govNot specified
Non-Selective PropranololIncreases fluidity frontiersin.orgnih.govaboutscience.euIncreases fluidity frontiersin.orgnih.govIncreases fluidity frontiersin.orgnih.gov
Non-Selective AlprenololIncreases fluidity frontiersin.orgnih.govaboutscience.euIncreases fluidity frontiersin.orgnih.govIncreases fluidity frontiersin.orgnih.gov

The interaction of landiolol with mitochondrial membranes and its subsequent effects on membrane fluidity have been linked to its cardioprotective properties, particularly through antioxidant mechanisms. frontiersin.orgnih.govoup.comnih.govnih.gov

Reactive oxygen species (ROS) can cause peroxidative damage to cell membranes, a key factor in myocardial ischemia/reperfusion injury. frontiersin.org The ability of a substance to inhibit this lipid peroxidation can lead to cardioprotection. frontiersin.orgoup.com Studies have shown that landiolol can inhibit membrane lipid peroxidation, and this antioxidant activity correlates with its ability to fluidize mitochondrial membranes. frontiersin.orgnih.gov This suggests that the fluidization of mitochondrial membranes by landiolol, a process independent of β1-adrenergic receptor blockade, is a key mechanism behind its antioxidant and cardioprotective effects. frontiersin.orgnih.govmdpi.com

In studies on ischemic-reperfused hearts, landiolol was found to reduce tissue levels of malondialdehyde, a marker of lipid peroxidation. nih.gov This antioxidant effect is believed to contribute to the preservation of cardiac function during ischemia-reperfusion. nih.govnih.gov This property is shared with other beta-blockers, both selective and non-selective, indicating a common cardioprotective mechanism related to their interaction with mitochondrial membranes. frontiersin.orgnih.govmdpi.com

Metabolism and Enzymatic Hydrolysis Pathways

Primary Metabolic Routes: Ester Hydrolysis

The principal pathway for the metabolism of Landiolol (B1674458) is the hydrolysis of its ester moiety. hpra.iedrugbank.comwikipedia.orghres.ca This reaction initiates almost immediately upon the compound's entry into the plasma. geneesmiddeleninformatiebank.nl The breakdown occurs swiftly, leading to a very short elimination half-life of approximately four minutes. wikipedia.org This rapid hydrolysis is a key determinant of the drug's pharmacokinetic profile, allowing for precise control over its effects. wikipedia.orgfrontiersin.org

In vitro and in vivo studies have established that Landiolol is metabolized predominantly in the plasma. hpra.iewikipedia.org The enzymatic hydrolysis of the ester bond is catalyzed by plasma pseudocholinesterases and carboxylesterases. hpra.iedrugbank.comwikipedia.orghres.canih.govaop-health.com Research indicates that in human plasma, pseudocholinesterase is the primary enzyme responsible for this hydrolysis. researchgate.net This is in contrast to preclinical models, where carboxylesterase in rat plasma and dog liver was identified as the major hydrolyzing enzyme. researchgate.net The metabolism also occurs in the liver via carboxylesterases. researchgate.netbham.ac.uk

The hydrolysis of Landiolol yields two main metabolites, designated as M1 and M2. hpra.iedrugbank.comwikipedia.orggeneesmiddeleninformatiebank.nl The initial ester hydrolysis cleaves the parent compound into a carboxylic acid component, known as metabolite M1, and a ketal. hpra.iewikipedia.orghres.cahres.ca This ketal is subsequently broken down further into glycerol (B35011) and acetone (B3395972). hpra.iedrugbank.comwikipedia.orghres.cahres.ca

Metabolite M1 is the most abundant metabolic product found in circulation. geneesmiddeleninformatiebank.nl Studies in rats showed that within 5 to 30 minutes of administration, M1 constituted 81.8% to 86.9% of the total radioactivity in the blood, while the parent Landiolol accounted for only 1.6% to 2.1%. geneesmiddeleninformatiebank.nl In humans, the primary route of excretion is through the urine. hpra.iehres.cahres.ca Within four hours of intravenous administration, approximately 75% of the dose is excreted in the urine, with 54.4% as metabolite M1 and 11.5% as metabolite M2. hpra.iehres.cawarwick.ac.uk Over 24 hours, more than 99% of Landiolol and its major metabolites are eliminated via urinary excretion. hpra.iehres.cawarwick.ac.uk

MetaboliteFormation PathwayDescriptionUrinary Excretion (Human, % of dose in 4h)
M1Ester Hydrolysis of LandiololCarboxylic acid component54.4% hpra.iehres.cawarwick.ac.uk
M2Beta-oxidation of M1Substituted benzoic acid11.5% hpra.iehres.cawarwick.ac.uk

Secondary Metabolic Transformations (e.g., Beta-Oxidation of M1)

Following its formation, the primary metabolite M1 undergoes further metabolic conversion. hpra.iewikipedia.orggeneesmiddeleninformatiebank.nl This secondary transformation involves beta-oxidation of M1 to produce the metabolite M2. hpra.iedrugbank.comwikipedia.orghres.cageneesmiddeleninformatiebank.nlhres.ca Metabolite M2 is chemically identified as a substituted benzoic acid. hpra.iewikipedia.orghres.cahres.ca

Pharmacological Activity of Metabolites

A crucial aspect of Landiolol's metabolic profile is the pharmacological insignificance of its metabolites. drugbank.comwikipedia.org Both M1 and M2 have substantially lower beta-1-adrenoreceptor blocking activity compared to the parent drug. hpra.iewikipedia.orghres.cahres.cawarwick.ac.uk The activity of metabolites M1 and M2 is estimated to be 1/200th or less than that of Landiolol, rendering their effect on pharmacodynamics negligible. hpra.iewikipedia.orghres.cahres.cawarwick.ac.uk Other reports suggest the affinity of the M1 metabolite for β1-receptors is nearly 40 times lower than the active compound. aop-health.comresearchgate.net This lack of significant activity in the metabolites ensures that the therapeutic effect is directly tied to the concentration of the parent compound and ceases rapidly upon discontinuation. wikipedia.orgresearchgate.net

Comparison of Metabolic Pathways with Structurally Related Compounds (e.g., Esmolol)

The metabolic pathway of Landiolol shares similarities with another short-acting beta-blocker, Esmolol (B25661), as both are broken down by esterases. nih.govbham.ac.uk However, there are distinct differences. Landiolol is metabolized by plasma pseudocholinesterases and carboxylesterases, whereas Esmolol is primarily hydrolyzed by esterases found in red blood cells. wikipedia.orgnih.gov A significant distinction is that the metabolism of Landiolol does not yield methanol, a byproduct of Esmolol's breakdown. nih.gov These metabolic differences contribute to Landiolol's shorter elimination half-life of approximately 4 minutes compared to Esmolol's 9 minutes. wikipedia.orgresearchgate.net

FeatureLandiolol, (2S,4R)-Esmolol
Primary Metabolic EnzymePlasma Pseudocholinesterases & Carboxylesterases wikipedia.orgnih.govRed Blood Cell Esterases wikipedia.org
Elimination Half-Life~4 minutes wikipedia.org~9 minutes wikipedia.orgresearchgate.net
Metabolic ByproductsGlycerol, Acetone hpra.iewikipedia.orghres.cahres.caMethanol nih.gov

Absence of Cytochrome P450 Inhibition

The metabolism of Landiolol is notably independent of the cytochrome P450 (CYP) enzyme system. hpra.iewikipedia.org In vitro studies have demonstrated that neither Landiolol nor its primary metabolites, M1 and M2, exhibit inhibitory effects on the metabolic activity of key CYP isoenzymes, including CYP1A2, 2C9, 2C19, 2D6, and 3A4. hpra.iewikipedia.orghres.cahres.cawarwick.ac.uk Furthermore, experiments involving repeated administration in rats showed no induction of hepatic cytochrome P450 content. hpra.iewikipedia.orghres.cageneesmiddeleninformatiebank.nlhres.ca This absence of interaction with the CYP450 system minimizes the potential for drug-drug interactions with other medications that are substrates, inhibitors, or inducers of these enzymes.

Structure Activity Relationship Sar Studies and Molecular Design

Stereochemical Influence on Receptor Selectivity and Potency

The specific three-dimensional arrangement of atoms, or stereochemistry, in the landiolol (B1674458) molecule is fundamental to its pharmacological profile, dictating its high affinity and selectivity for β1-adrenergic receptors.

Landiolol is a pure S-enantiomer, a characteristic that is crucial for its interaction with the β1-adrenergic receptor. nih.govwikipedia.org This specific stereochemical configuration is essential for the precise molecular interactions required for high-affinity binding to the β1-receptor. The high degree of cardioselectivity is a defining feature of landiolol, with a β1/β2 selectivity ratio reported to be as high as 255, significantly greater than that of esmolol (B25661) (33) and propranolol (B1214883) (0.68). nih.govmdpi.com This pronounced selectivity for β1-receptors, which are predominantly located in the heart, over β2-receptors found in bronchial and vascular smooth muscle, is a direct result of its molecular structure. mdpi.comdrugbank.com The pure S-enantiomer structure is believed to contribute to a reduction in hypotensive side effects compared to other β-blockers that may exist as a racemic mixture. wikipedia.org

Landiolol exhibits a significantly higher beta-blocking potency compared to other agents like esmolol. nih.gov In vivo studies have shown it to be approximately nine times more potent in its beta-blocking activity than esmolol. nih.govresearchgate.net This enhanced potency is attributed to its molecular structure, which allows for a higher affinity for the β1-adrenergic receptor. nih.gov A comparative study using human embryonic kidney cells revealed that the affinity of landiolol for β1-receptors was higher than that of esmolol. nih.gov This stronger binding translates to a more potent negative chronotropic (heart rate-lowering) effect at lower concentrations. nih.govscispace.com Consequently, the doses of landiolol used in clinical studies are typically 5 to 10 times lower than those required for esmolol to achieve a similar therapeutic effect. nih.gov

Table 1: Comparative β1/β2 Receptor Selectivity of Beta-Blockers
Compoundβ1/β2 Selectivity RatioReference
Landiolol216 - 255 nih.govnih.govresearchgate.net
Esmolol30 - 33 nih.govnih.govnih.gov
Propranolol0.68 nih.govmdpi.com

Structural Elements Governing Ultra-Short Action

A key feature of landiolol's molecular design is the presence of an ester linkage in its structure. nih.gov This ester bond is the primary reason for its ultra-short duration of action. nih.govwikipedia.org The molecule is rapidly hydrolyzed and inactivated by plasma pseudocholinesterases and carboxylesterases, enzymes present in the blood and tissues. nih.govmdpi.comdrugbank.com This rapid metabolism results in an exceptionally short elimination half-life of approximately 3 to 4 minutes. wikipedia.orgnih.govmdpi.com This metabolic pathway is distinct from many other beta-blockers that rely on hepatic metabolism, which generally results in longer half-lives. mdpi.com The rapid breakdown to an inactive metabolite allows for quick termination of its effects upon discontinuation of administration. wikipedia.orgdrugbank.com

Rational Design Principles: Enhancing Cardioselectivity and Potency

Landiolol was developed through the strategic modification of the chemical structure of esmolol. scispace.com The goal of this rational design process was to create a compound with higher cardioselectivity and greater potency without extending its short duration of action. scispace.com The resulting molecule, landiolol, possesses a significantly improved β1/β2 selectivity ratio, making it one of the most cardioselective beta-blockers available. wikipedia.orgnih.govresearchgate.net This enhanced selectivity allows for potent heart rate reduction with minimal impact on blood pressure, a significant advantage in hemodynamically sensitive patients. researchgate.netresearchgate.net The design successfully increased β1-receptor affinity while simultaneously decreasing affinity for β2-receptors compared to esmolol, leading to a more targeted and potent therapeutic agent. nih.gov

Correlation between Molecular Structure and Membrane Interactivity

The molecular structure of landiolol directly influences its interaction with cell membranes, which correlates with its receptor selectivity. Studies using biomimetic membranes have shown that, unlike non-selective beta-blockers such as propranolol and alprenolol, landiolol does not interact with lipid raft model membranes. frontiersin.orgnih.govnih.gov This lack of interaction with lipid rafts is a characteristic it shares with the β1-selective blocker esmolol and is thought to be related to its inability to block β2-adrenergic receptors, which are often associated with these membrane microdomains. frontiersin.orgnih.gov Therefore, the differentiation between β1-selectivity and non-selectivity appears compatible with the degree of membrane interactivity. frontiersin.orgnih.gov

Interestingly, while landiolol shows minimal interaction with cardiomyocyte-mimetic membranes, it does interact with and fluidize mitochondria-mimetic membranes. nih.govnih.gov This interaction is independent of its β1-blocking effect and may contribute to antioxidant cardioprotective effects observed with various beta-blockers. frontiersin.orgnih.gov Furthermore, studies have suggested that a morpholine (B109124) moiety within the landiolol structure is responsible for a membrane-rigidifying effect in certain liposomal membranes, though this is considered unlikely to contribute to its primary β1-blocking action. frontiersin.orgnih.gov

Table 2: Membrane Interactivity of Different Beta-Blockers
CompoundTypeInteraction with Lipid Raft ModelsEffect on Cardiomyocyte-Mimetic MembranesReference
Landiololβ1-SelectiveNoMinimal Fluidization frontiersin.orgnih.govnih.gov
Esmololβ1-SelectiveNoMinimal Fluidization frontiersin.orgnih.gov
PropranololNon-SelectiveYesIncreased Fluidity frontiersin.orgnih.gov
AlprenololNon-SelectiveYesIncreased Fluidity frontiersin.orgnih.gov

Advanced Computational and Biophysical Studies

Molecular Docking and Ligand-Receptor Interaction Simulations

Molecular docking and simulation studies are instrumental in elucidating the binding mode of (2S,4R)-Landiolol to its primary target, the β1-adrenergic receptor (β1-AR). biorxiv.org These computational techniques model the interaction between a ligand (landiolol) and a receptor protein at an atomic level, predicting the preferred binding orientation and affinity.

Receptor binding models indicate that β-adrenoceptors, as G protein-coupled receptors, exist in multiple conformational states. fortunejournals.comscience.gov Antagonists like landiolol (B1674458) preferentially bind to the inactive state of the receptor, preventing its activation by endogenous agonists such as norepinephrine (B1679862) and epinephrine (B1671497). science.gov Computational protocols, such as RosettaLigand, have been developed to simulate the docking of ligands to β-adrenergic receptor models. biorxiv.org These simulations involve generating multiple conformations of the ligand and positioning them within the receptor's binding pocket to identify the most energetically favorable pose. biorxiv.org

For β-blockers, the binding site within the β1-AR is well-characterized, involving key interactions with specific amino acid residues. Although specific docking studies for landiolol are not extensively detailed in the provided literature, studies on similar β-blockers highlight the importance of interactions with residues in the transmembrane helices of the receptor. biorxiv.org Such simulations for landiolol would analyze hydrogen bonds, hydrophobic interactions, and electrostatic forces between the drug and residues within the β1-AR binding cavity to explain its high-affinity and selective binding. biorxiv.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of compounds with their biological activity. researchgate.net This approach is used in drug design to predict the activity of new molecules and to optimize lead compounds. researchgate.netmdpi.com For a series of compounds like β-blockers, QSAR models are built by calculating various molecular descriptors that quantify physicochemical properties and relating them to their measured biological activity (e.g., receptor binding affinity) through statistical models. researchgate.net

Although a specific QSAR model exclusively for (2S,4R)-Landiolol is not detailed, QSAR studies have been applied to the broader class of β-blockers. researchgate.net These studies utilize techniques like Hologram QSAR (HQSAR), which employs molecular fragments (holograms) as descriptors to predict pharmacokinetic (PK) and pharmacodynamic (PD) properties. researchgate.net The goal is to develop validated models for properties like inhibition constant (pKi), volume of distribution (log Vd), and clearance (log Cl) to optimize multiple characteristics simultaneously. researchgate.net

A QSAR model for landiolol and its analogs would involve calculating descriptors that fall into several categories.

Descriptor CategoryExamplesRelevance to Pharmacological Activity
Electronic Dipole moment, Partial atomic chargesGoverns electrostatic interactions with the receptor.
Steric Molecular volume, Surface area, Molar refractivityRelates to the size and shape of the molecule and its fit within the binding pocket.
Hydrophobic LogP (octanol-water partition coefficient)Influences membrane permeability and hydrophobic interactions with the receptor.
Topological Connectivity indices, Wiener indexDescribes the pattern of atomic connections within the molecule.
Quantum Chemical HOMO/LUMO energiesRelates to the molecule's reactivity and ability to participate in charge-transfer interactions.

These descriptors would be used to build a mathematical equation that links the structural features of landiolol-related compounds to their β1-adrenergic receptor blocking activity, aiding in the design of new molecules with improved properties. researchgate.net

In Silico Prediction of Molecular Properties and Pharmacological Behavior

In silico methods are widely used to predict the molecular and pharmacokinetic properties of drug candidates, providing critical information before extensive laboratory testing. nih.gov For (2S,4R)-Landiolol, various physicochemical properties have been calculated using computational models, which help to explain its pharmacological behavior. nih.govfrontiersin.org These predictions often align with the Lipinski rules for drug-likeness, although some parameters, like the number of rotatable bonds, may fall outside the typical range, a characteristic shared by other clinically used drugs. frontiersin.org

Table of Predicted Molecular Properties for Landiolol

PropertyPredicted ValueReference
Molecular Weight509.60 g/mol nih.gov
AlogP (Lipophilicity)0.69 nih.gov
Polar Surface Area (PSA)127.82 Ų nih.gov
Hydrogen Bond Donors3 nih.gov
Hydrogen Bond Acceptors8 nih.gov
Rotatable Bonds17 frontiersin.org
pKa (most basic)8.79 nih.gov

The predicted pharmacological behavior of landiolol is dominated by its high selectivity for the β1-adrenergic receptor over the β2-receptor. researchgate.net This selectivity is a key feature that distinguishes it from non-selective β-blockers. nih.gov In silico analyses, combined with experimental data, suggest that this high selectivity is related to its specific interactions within the β1-AR binding pocket and its limited interaction with cell membranes, particularly lipid rafts which are associated with β2-receptor signaling. nih.govresearchgate.net The ester linkage in landiolol's structure is key to its ultra-short duration of action, as it is rapidly hydrolyzed by esterases in the blood and liver to an inactive metabolite. researchgate.netacs.org

Biophysical Characterization of Membrane Interactions

Spectroscopic Techniques (e.g., Fluorescence Anisotropy for Membrane Fluidity)

Fluorescence polarization (or anisotropy) is a powerful spectroscopic technique used to measure changes in membrane fluidity upon the introduction of a drug. nih.gov Studies using this method have provided detailed insights into the membrane-interacting properties of landiolol, often in comparison with the β1-selective blocker esmolol (B25661) and non-selective blockers like propranolol (B1214883) and alprenolol. researchgate.net

These investigations use biomimetic membranes, such as liposomes, designed to mimic different biological membranes like those of cardiomyocytes, mitochondria, and lipid rafts. researchgate.net Research findings indicate that landiolol's interactions are highly dependent on the membrane composition. researchgate.net

Cardiomyocyte-Mimetic and Lipid Raft Membranes: Unlike non-selective β-blockers (propranolol, alprenolol) which significantly increase the fluidity of cardiomyocyte-mimetic membranes and interact with lipid raft models, landiolol and esmolol show minimal to no interaction. nih.govresearchgate.net This lack of interaction with lipid rafts is thought to enhance landiolol's β1-selectivity, as β2-adrenergic receptors are often localized within these membrane microdomains. nih.govresearchgate.net

DPPC Liposomal Membranes: In membranes composed of 1,2-dipalmitoylphosphatidylcholine (B195732) (DPPC), landiolol and its inactive metabolite were found to decrease membrane fluidity, an effect attributed to the morpholine (B109124) moiety in its structure. researchgate.net This membrane-rigidifying effect is distinct from the fluidizing effect of non-selective blockers. researchgate.net

Mitochondria-Mimetic Membranes: In contrast, all tested β-blockers, including landiolol, increased the fluidity of mitochondria-mimetic membranes. researchgate.net This fluidizing effect on mitochondrial membranes may be linked to the cardioprotective effects observed with both selective and non-selective β-blockers, which is independent of β-receptor blockade. researchgate.net

Table of Comparative Effects of β-Blockers on Membrane Fluidity

β-BlockerTypeCardiomyocyte-Mimetic MembraneLipid Raft Model MembraneMitochondria-Mimetic Membrane
Landiolol β1-SelectiveNo significant effectNo interactionIncreases fluidity
Esmolol β1-SelectiveNo significant effectNo interactionIncreases fluidity
Propranolol Non-SelectiveIncreases fluidityInteracts/Increases fluidityIncreases fluidity
Alprenolol Non-SelectiveIncreases fluidityInteracts/Increases fluidityIncreases fluidity

Source: Data compiled from Frontiers in Pharmacology, 2013. researchgate.net

Calorimetric Studies of Lipid Bilayer Perturbation

Calorimetric techniques, particularly Differential Scanning Calorimetry (DSC), are used to study the thermal properties of lipid bilayers and how they are perturbed by the incorporation of drug molecules. DSC measures the heat absorbed or released by a sample as its temperature is changed, allowing for the determination of the phase transition temperature (Tm) of a lipid bilayer, which is the temperature at which it transitions from a gel-like state to a more fluid, liquid-crystalline state.

While specific DSC studies focusing on landiolol were not identified in the search results, this technique has been applied to other β-blockers like carvedilol (B1668590) and is a standard method for characterizing drug-membrane interactions. For a drug like landiolol, a DSC experiment would reveal:

Shifts in Phase Transition Temperature (Tm): A shift in the Tm to a lower temperature would indicate that the drug increases membrane fluidity by disrupting the ordered packing of the lipid acyl chains. Conversely, a shift to a higher temperature would suggest a rigidifying effect.

Broadening of the Transition Peak: A broader peak typically signifies a less cooperative transition, indicating that the drug has been incorporated into the bilayer and is altering the lipid-packing environment.

Based on the fluorescence anisotropy data, a hypothetical DSC study of landiolol would be expected to show a decrease in the Tm of mitochondria-mimetic membranes (indicating fluidization) and potentially an increase in the Tm of pure DPPC membranes (indicating rigidification). researchgate.net Such studies would provide complementary thermodynamic data to the dynamic information obtained from spectroscopy, offering a more complete picture of landiolol's biophysical interactions with lipids. nih.gov

Preclinical Pharmacodynamics and Comparative Pharmacological Profiles

In Vitro Studies on Cardiac Chronotropic and Inotropic Effects

In laboratory studies, Landiolol (B1674458) demonstrates a potent negative chronotropic effect, meaning it effectively reduces heart rate. nih.govresearchgate.net This is a primary characteristic of its action as a β1-blocker, where it competitively inhibits the effects of catecholamines like adrenaline and noradrenaline on the heart's pacemaker cells. drugbank.comswissmedic.ch

Interestingly, while effectively slowing the heart rate, Landiolol exhibits a less pronounced negative inotropic effect, meaning it has a weaker impact on the force of myocardial contraction compared to some other beta-blockers. nih.govnih.gov Studies on isolated rabbit hearts have shown that both Landiolol and esmolol (B25661) produce negative chronotropic effects, but Landiolol has a less potent negative inotropic effect. oup.com This characteristic is significant as it suggests Landiolol can reduce heart rate with a potentially lower risk of significantly depressing cardiac contractility. wikipedia.orgresearchgate.net Furthermore, Landiolol does not show any membrane-stabilizing activity or intrinsic sympathomimetic activity in vitro. newdrugapprovals.orgswissmedic.chwikipedia.org

Animal Models for Cardiovascular Systemic Effects (excluding direct clinical outcomes)

Studies in animal models have further elucidated the systemic cardiovascular effects of Landiolol.

Modulation of Heart Rate and Conduction Velocity

In animal models, Landiolol effectively reduces heart rate and slows atrioventricular (AV) node conduction. researchgate.netdrugbank.com This is achieved by blocking β1-adrenergic receptors, which leads to a decrease in the spontaneous firing of ectopic pacemakers and an increase in the refractory period of the AV node. drugbank.comswissmedic.chhres.ca In anesthetized dogs, Landiolol has been shown to improve conditions of adrenaline-induced tachycardia and low cardiac output, likely by prolonging the R-R interval and consequently enhancing stroke volume. geneesmiddeleninformatiebank.nl

Comparative Pharmacological Profiles with Other Ultra-Short Acting Beta-Blockers

Landiolol's pharmacological profile is often compared with that of esmolol, another ultra-short-acting beta-blocker.

Selectivity and Potency Comparisons

Landiolol exhibits significantly higher β1-selectivity compared to esmolol. oup.comnih.gov The β1/β2 selectivity ratio for Landiolol has been reported to be approximately 255, whereas for esmolol it is around 33. nih.govmdpi.com This high degree of cardioselectivity means Landiolol has a much greater affinity for β1-receptors in the heart than for β2-receptors located in other tissues, such as the bronchioles. nih.govpreprints.org In terms of potency, in vivo studies have suggested that Landiolol is approximately nine times more potent in its beta-blocking activity than esmolol. mdpi.comresearchgate.net

β1/β2 Selectivity and Potency Comparison
Compoundβ1/β2 Selectivity RatioRelative Potency (vs. Esmolol)
Landiolol~255 nih.govmdpi.com~9x more potent mdpi.comresearchgate.net
Esmolol~33 nih.govmdpi.com-
Propranolol (B1214883)~0.68 mdpi.com-

Differences in Onset and Offset of Pharmacological Effects

Both Landiolol and esmolol are characterized by a rapid onset and offset of action. nih.govpreprints.org However, Landiolol generally has a faster onset and a shorter duration of action. wikipedia.orgnih.gov The heart rate begins to decrease almost immediately after administration of Landiolol, with its peak effect occurring within minutes. nih.govwikipedia.org Following discontinuation of the infusion, heart rate typically returns to baseline levels within 30 minutes. newdrugapprovals.orgwikipedia.org This ultra-short action allows for precise and rapid titration of its effects. preprints.org

Onset and Offset of Action
CompoundOnset of ActionOffset of Action (return to baseline)
LandiololImmediate wikipedia.org~30 minutes newdrugapprovals.orgwikipedia.org
EsmololRapid nih.govRapid nih.gov

Distinctive Features in Cardiovascular Modulation

Landiolol, a highly selective and ultra-short-acting β1-adrenoreceptor antagonist, demonstrates a distinct profile in its modulation of cardiovascular parameters, primarily characterized by its potent negative chronotropic (heart rate-lowering) effect with a comparatively minimal impact on blood pressure and myocardial contractility. nih.govwikipedia.orgdrugbank.com This unique attribute positions it as a valuable agent in clinical scenarios where heart rate control is paramount without inducing significant hypotension. nih.govwikipedia.org

The cardiovascular effects of Landiolol are rooted in its high affinity for β1-adrenergic receptors, which are predominantly located in the heart, over β2-adrenergic receptors found in bronchial and vascular smooth muscle. mdpi.comnih.gov This high cardioselectivity, with a β1/β2 receptor selectivity ratio of approximately 255:1, is significantly greater than that of other short-acting beta-blockers like esmolol. mdpi.comnih.govpreprints.org This selectivity results in a targeted reduction of the sympathetic nervous system's influence on the heart, leading to a decrease in heart rate, a slowing of atrioventricular (AV) node conduction, and a reduction in the spontaneous firing of ectopic pacemakers. wikipedia.orgdrugbank.comnewdrugapprovals.org

Preclinical and clinical studies have consistently highlighted Landiolol's ability to effectively lower heart rate with limited negative inotropic (myocardial contractility) and hypotensive effects. nih.govcfrjournal.comnih.gov In a study involving patients with atrial tachyarrhythmias and acute decompensated heart failure, intravenous Landiolol significantly reduced heart rate from a baseline of 141 ± 17 beats/min to 99 ± 20 beats/min at 6 hours, without a marked reduction in systolic blood pressure. nih.govnih.gov This is a critical feature, particularly in hemodynamically compromised patients where a drop in blood pressure could be detrimental. nih.gov

The differential impact on heart rate versus blood pressure is a key distinguishing feature of Landiolol. While effectively controlling tachycardia, it has been shown to have limited impact on blood pressure, thus avoiding undesired drops in arterial pressure. nih.gov In a comparative study, Landiolol demonstrated a more potent negative chronotropic effect and a less pronounced blood pressure-lowering effect compared to esmolol. nih.gov Furthermore, unlike esmolol, Landiolol did not cause a reflex increase in renal sympathetic nerve activity, which is typically a response to a reduction in blood pressure. nih.gov

The pure (2S,4R)- enantiomer structure of Landiolol is believed to contribute to its favorable hemodynamic profile, leading to fewer hypotensive side effects compared to other β-blockers. wikipedia.orgnewdrugapprovals.org This characteristic is particularly beneficial when a reduction in heart rate is desired without a concurrent decrease in arterial blood pressure. wikipedia.org

In isolated rabbit hearts, both Landiolol and esmolol exhibited negative chronotropic effects; however, Landiolol showed a less potent negative inotropic effect. nih.gov This finding suggests a greater separation between its heart rate-lowering and myocardial depressant actions. Similarly, studies in anesthetized dogs demonstrated that Landiolol improved cardiac output in the setting of adrenaline-induced tachycardia, likely by prolonging the R-R interval and thereby enhancing stroke volume. geneesmiddeleninformatiebank.nl

The following interactive table summarizes the comparative pharmacological profile of Landiolol, highlighting its distinctive features in cardiovascular modulation.

FeatureLandiololEsmololReference
β1/β2 Selectivity Ratio 255:133:1 mdpi.comnih.govpreprints.org
Effect on Heart Rate Potent negative chronotropic effectNegative chronotropic effect nih.govnih.gov
Effect on Blood Pressure Minimal impactCan cause dose-dependent reduction nih.govmdpi.com
Negative Inotropic Effect Less potentMore potent nih.govcfrjournal.com
Reflex Sympathetic Activity No significant increaseIncreased renal sympathetic nerve activity nih.gov

In a study involving neonates and infants undergoing cardiac surgery, Landiolol effectively controlled heart rate with good hemodynamic stability, reducing heart rate by 6% from baseline while maintaining stable blood pressure. researchgate.net This further underscores its utility in sensitive patient populations where maintaining stable hemodynamics is crucial.

Q & A

How does the β1-selectivity of landiolol influence experimental design in cardiac dysfunction studies?

Landiolol’s ultra-high β1-selectivity (β1/β2 = 255:1) minimizes off-target effects on β2-receptors, which is critical for isolating cardiac-specific responses in preclinical and clinical studies. Experimental designs should incorporate hemodynamic monitoring (e.g., cardiac output, stroke volume) to differentiate between β1-mediated chronotropic effects and potential β2-mediated vasodilation or bronchoconstriction. For example, in sepsis-related tachyarrhythmia trials, landiolol’s minimal impact on blood pressure (vs. esmolol) allows for dose escalation without confounding hypotension .

Methodological Consideration : Use invasive or non-invasive cardiac output monitors (e.g., echocardiography, pulse contour analysis) to assess stroke volume and systemic vascular resistance during dose titration. Stratify patients by baseline left ventricular ejection fraction (LVEF) to evaluate efficacy in subgroups with reduced cardiac function .

What factors should be prioritized in subgroup analyses to resolve contradictory mortality outcomes in septic shock trials?

Contradictory findings (e.g., mortality reduction in Kakihana et al. (2020) vs. null results in STRESS-L (2025)) may arise from differences in patient selection, timing of administration, or hemodynamic endpoints. Subgroup analyses should focus on:

  • Infection type : Patients with respiratory infections showed a 28-day mortality hazard ratio of 0.259 with landiolol vs. controls .
  • Hemodynamic stability : Landiolol’s safety in hypotension-prone cohorts (e.g., SBP ≥120 mmHg vs. <120 mmHg) .
  • Organ dysfunction : Efficacy persisted in patients with acute renal failure or acidosis, suggesting renal/hepatic-independent metabolism .

Methodological Consideration : Apply propensity score matching (PSM) to balance baseline characteristics (e.g., vasopressor dose, lactate levels) and use time-dependent Cox models to account for treatment duration variability .

How should pharmacokinetic (PK) studies address landiolol’s ultra-short half-life in critically ill patients?

Landiolol’s short half-life (4 minutes) and pseudocholinesterase-dependent metabolism necessitate continuous infusion protocols. PK studies should:

  • Measure esterase activity in plasma, particularly in septic patients with organ dysfunction, to identify outliers requiring dose adjustment .
  • Use population PK modeling to account for covariates like body weight (initial dose: 1–10 μg/kg/min) and renal/hepatic function (no dose adjustment needed) .

Methodological Consideration : Employ sparse sampling strategies (e.g., 2–4 time points) combined with nonlinear mixed-effects modeling (NONMEM) to reduce patient burden in ICU settings .

What statistical approaches are optimal for analyzing heart rate variability (HRV) in atrial fibrillation (AF) trials?

In AF studies, HRV metrics (e.g., RMSSD, LF/HF ratio) should be analyzed alongside heart rate (HR) reduction. For example, landiolol achieved HR <110 bpm in 48% of AF patients with heart failure vs. 13.9% with digoxin . Use:

  • Mixed-effects models to account for repeated measures (e.g., HR at 0, 2, 6, 24 hours).
  • Time-to-event analysis for sinus rhythm conversion, stratified by antiarrhythmic pretreatment .

Methodological Consideration : Adjust for confounders like β-blocker washout periods and pre-existing AF duration .

How can conflicting hemodynamic data between landiolol and esmolol be reconciled in ICU trials?

Landiolol showed superior HR control (55% vs. 33% achieving HR <95 bpm) and lower ICU mortality (15% vs. 28%) compared to esmolol, despite similar β-blocker infusion durations . Key methodological insights:

  • PCO2 gap monitoring : Landiolol’s lower maximal PCO2 gap (7.0 vs. 8.0 mmHg) suggests better peripheral perfusion .
  • ScvO2 stratification : Landiolol maintained higher ScvO2 (>80%) in septic shock subgroups, indicating preserved oxygen delivery .

Methodological Consideration : Integrate multimodal hemodynamic monitoring (e.g., PCO2 gap, lactate clearance) to evaluate tissue-level efficacy beyond HR reduction .

What trial designs are recommended for evaluating landiolol’s immunomodulatory effects in sepsis?

Preclinical data suggest landiolol reduces pro-inflammatory cytokines (e.g., IL-6, TNF-α). Phase II trials should:

  • Primary endpoint : Change in monocyte HLA-DR expression or lymphocyte apoptosis rates.
  • Secondary endpoints : 28-day mortality, sequential organ failure assessment (SOFA) score .

Methodological Consideration : Use single-cell RNA sequencing to map β1-adrenergic receptor expression on immune cells and correlate with clinical responses .

How should renal impairment influence dosing in AF trials?

Landiolol’s renal-independent metabolism (vs. digoxin) allows safe use in severe renal dysfunction (eGFR <30 mL/min/1.73 m²). Subgroup analyses show:

  • Adverse events : 12% with landiolol vs. 25% with digoxin in severe renal impairment .
  • Dose escalation : Start at 1 μg/kg/min, titrate by 0.5 μg/kg/min every 10 minutes under continuous ECG monitoring .

Methodological Consideration : Apply MDRD or CKD-EPI equations to estimate renal function and stratify safety analyses by KDIGO stages .

What are the implications of landiolol’s CYP450-independent metabolism for drug interaction studies?

Landiolol’s metabolism via carboxylesterases (not CYP450) minimizes interactions with CYP-dependent drugs (e.g., amiodarone, vasopressin). However, co-administration with esterase inhibitors (e.g., organophosphates) may prolong half-life .

Methodological Consideration : In vitro assays using human hepatocytes or plasma esterase inhibitors can quantify interaction risks .

How can translational studies bridge preclinical and clinical data on landiolol’s cardioprotection?

Animal models (e.g., septic rats) show landiolol reduces myocardial apoptosis via PI3K/Akt pathways. Translational protocols should:

  • Biomarkers : Measure troponin-I and BNP in phase I trials to validate preclinical cardioprotection signals .
  • Imaging : Use cardiac MRI to quantify myocardial salvage in ischemia-reperfusion models .

Methodological Consideration : Cross-validate findings using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) .

What adaptive trial designs are suitable for optimizing landiolol’s dosing in heterogeneous ICU populations?

Bayesian response-adaptive randomization can personalize dosing in real-time. For example:

  • Septic shock : Higher doses (5–10 μg/kg/min) tolerated in patients with preserved LVEF .
  • Post-cardiac surgery : Lower doses (1–3 μg/kg/min) effective for POAF prophylaxis .

Methodological Consideration : Implement continuous HR and MAP feedback loops via closed-loop infusion systems (e.g., automated landiolol-dextran titration in canine models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.